
Diphenyl-4,4'-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl-4,4’-D2, also known as Biphenyl-4,4’-d2, is a deuterated compound with the molecular formula C12H8D2 and a molecular weight of 156.22. This compound is an isotopically labeled version of biphenyl, where two hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research as a tracer or standard due to its unique isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-4,4’-D2 typically involves the deuteration of biphenyl. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction is often carried out under elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Diphenyl-4,4’-D2 follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl-4,4’-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert Diphenyl-4,4’-D2 into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the biphenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl-4,4’-dicarboxylic acid, while substitution reactions can produce halogenated biphenyls .
Applications De Recherche Scientifique
Diphenyl-4,4’-D2 has a wide range of applications in scientific research:
Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biphenyl derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with specific isotopic compositions .
Mécanisme D'action
The mechanism by which Diphenyl-4,4’-D2 exerts its effects is primarily related to its isotopic labeling. The presence of deuterium atoms allows researchers to track the compound’s behavior in various chemical and biological systems. This isotopic labeling does not significantly alter the compound’s chemical properties but provides a means to distinguish it from non-labeled analogs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: The non-deuterated analog of Diphenyl-4,4’-D2.
Deuterated Benzene (C6D6): Another deuterated aromatic compound used in similar applications.
Deuterated Toluene (C7D8): A deuterated aromatic compound with a methyl group.
Uniqueness
Diphenyl-4,4’-D2 is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracking and differentiation from non-labeled compounds. Its applications in NMR spectroscopy and metabolic studies highlight its importance in scientific research .
Propriétés
Formule moléculaire |
C12H10 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-deuterio-4-(4-deuteriophenyl)benzene |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D |
Clé InChI |
ZUOUZKKEUPVFJK-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C1=CC=C(C=C1)C2=CC=C(C=C2)[2H] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


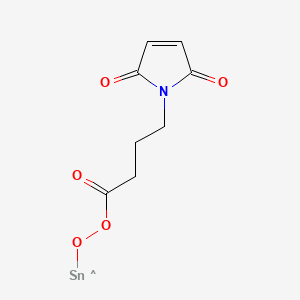

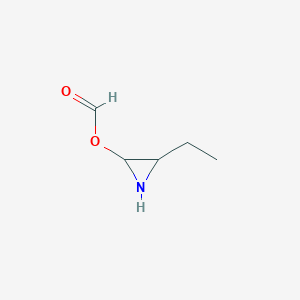

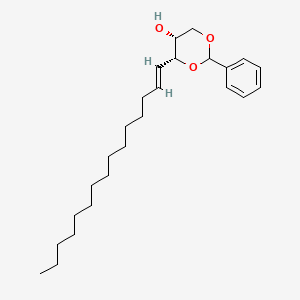
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
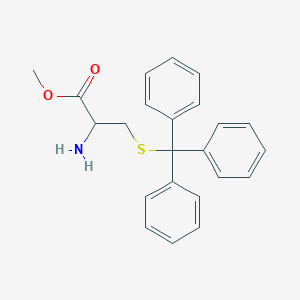

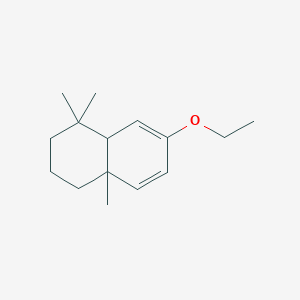
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
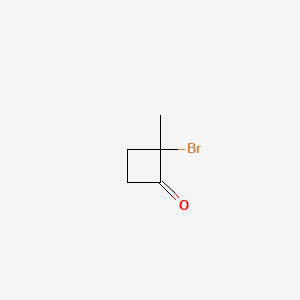
![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)
